BenchChemオンラインストアへようこそ!

Olamufloxacin

Antibacterial susceptibility testing Methicillin-resistant Staphylococcus aureus Streptococcus pneumoniae

Olamufloxacin (HSR-903) is an orally administered, fourth-generation fluoroquinolone antibacterial agent originally developed by Hokuriku Seiyaku (later Abbott Japan). Its chemical identity is (S)-(−)-5-amino-7-(7-amino-5-azaspiro[2.4]hept-5-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acid, typically formulated as the methanesulfonate salt.

Molecular Formula C20H23FN4O3
Molecular Weight 386.4 g/mol
Cat. No. B8427614
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOlamufloxacin
Molecular FormulaC20H23FN4O3
Molecular Weight386.4 g/mol
Structural Identifiers
SMILESCC1=C2C(=C(C(=C1N3CC(C4(C3)CC4)N)F)N)C(=O)C(=CN2C5CC5)C(=O)O
InChIInChI=1S/C20H23FN4O3/c1-9-16-13(18(26)11(19(27)28)6-25(16)10-2-3-10)15(23)14(21)17(9)24-7-12(22)20(8-24)4-5-20/h6,10,12H,2-5,7-8,22-23H2,1H3,(H,27,28)
InChIKeyLEILBPMISZFZQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Olamufloxacin (HSR-903) Procurement Guide: Structural Identity, Class Position, and Development Status


Olamufloxacin (HSR-903) is an orally administered, fourth-generation fluoroquinolone antibacterial agent originally developed by Hokuriku Seiyaku (later Abbott Japan) . Its chemical identity is (S)-(−)-5-amino-7-(7-amino-5-azaspiro[2.4]hept-5-yl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-methyl-4-oxoquinoline-3-carboxylic acid, typically formulated as the methanesulfonate salt . The compound belongs to the fluoroquinolone class and acts via dual inhibition of bacterial DNA gyrase and topoisomerase IV . Olamufloxacin reached Phase III clinical trials in Japan for bacterial infections but was subsequently discontinued; an intravenous formulation also reached preclinical stage before discontinuation . Despite its discontinued clinical development status, olamufloxacin remains a valuable research tool and reference compound for antibacterial drug discovery programs, particularly those targeting respiratory pathogens, quinolone-resistant strains, and intracellular bacteria .

Why Olamufloxacin Cannot Be Interchanged with Levofloxacin, Ciprofloxacin, or Other In-Class Fluoroquinolones


Fluoroquinolones within the same generation exhibit substantial differences in substituent-driven target affinity, pharmacokinetic tissue partitioning, and susceptibility to existing resistance mechanisms . Olamufloxacin is structurally distinguished by its (S)-configured 5-azaspiro[2.4]heptan-7-amine moiety at the C-7 position and a 5-amino substituent on the quinolone core — features that are absent in levofloxacin, ciprofloxacin, and sparfloxacin and that directly affect DNA gyrase binding and bacterial cell penetration . As a consequence, olamufloxacin displays a potency rank order against Gram-positive organisms and quinolone-resistant mutants that is not predicted by other members of the class; substituting levofloxacin or ciprofloxacin for olamufloxacin in a research or reference-standard context will produce materially different MIC values, intracellular activity profiles, and tissue concentration ratios, as quantified in the evidence guide below .

Olamufloxacin Quantitative Differentiation Evidence: Comparator-Anchored Performance Data


Olamufloxacin vs. Levofloxacin, Ciprofloxacin, and Sparfloxacin: Gram-Positive MIC90 Potency Advantage for MRSA and S. pneumoniae

Olamufloxacin demonstrates a quantitatively superior Gram-positive antibacterial spectrum relative to levofloxacin, ciprofloxacin, and sparfloxacin. Against methicillin-resistant S. aureus (MRSA), olamufloxacin achieved an MIC90 of 1.56 µg/mL, which represents a 16-fold greater potency than sparfloxacin (MIC90 ~25 µg/mL) and levofloxacin (MIC90 ~25 µg/mL), and a 64-fold greater potency than ciprofloxacin (MIC90 >100 µg/mL) in a standardized broth microdilution assay . In a second independent study of 196 clinical respiratory isolates, olamufloxacin exhibited 2- to 32-fold greater activity than ofloxacin, ciprofloxacin, and sparfloxacin against MSSA, MRSA, and S. pneumoniae; the MIC50 and MIC90 of olamufloxacin for S. pneumoniae were 0.06 and 0.12 µg/mL respectively, compared with 1 and 2 µg/mL for ciprofloxacin and 0.25 and 0.5 µg/mL for sparfloxacin .

Antibacterial susceptibility testing Methicillin-resistant Staphylococcus aureus Streptococcus pneumoniae Fluoroquinolone comparative MIC

Olamufloxacin vs. Levofloxacin and Ciprofloxacin: 4-Fold Greater Anti-Legionella Potency and Unique Intracellular Activity at Sub-MIC Concentrations

Against 81 Legionella spp. strains (59 type strains and 22 clinical isolates), olamufloxacin achieved an MIC50 of 0.008 mg/L, which was 4-fold lower than both levofloxacin (MIC50 0.032 mg/L) and ciprofloxacin (MIC50 0.032 mg/L), and identical to sparfloxacin . Critically, at a concentration of 0.008 mg/L in a J774.1 murine macrophage intracellular infection model, olamufloxacin inhibited intracellular growth and subsequent cytotoxicity of L. pneumophila 80-045, whereas levofloxacin and ciprofloxacin failed to show intracellular inhibitory activity at this identical concentration . In a guinea pig model of Legionnaires' disease, olamufloxacin at 5 mg/kg orally twice daily produced a 2-day post-infection lung bacterial burden that was markedly lower than that achieved by levofloxacin at the same dose; 7-day survival was 11/12 for olamufloxacin vs. 12/12 for levofloxacin .

Legionella pneumophila Intracellular antibacterial activity Macrophage infection model Fluoroquinolone MIC comparison

Olamufloxacin vs. Ciprofloxacin: 3-Fold Higher Lung Epithelial Lining Fluid Penetration and 5.5-Fold Greater Alveolar Macrophage Membrane Permeability

In a rat pharmacokinetic study following a single 10 mg/kg oral dose, olamufloxacin achieved an epithelial lining fluid (ELF)-to-plasma AUC ratio of 3.03 ± 0.54 and an alveolar macrophage (AM)-to-plasma AUC ratio of 97.5 ± 24.2 — both notably higher than the corresponding ratios for ciprofloxacin . Quantitative kinetic analysis revealed that the influx clearance from plasma to ELF was 5.8-fold higher than efflux clearance from ELF back to plasma, indicating active pulmonary retention . Furthermore, the permeability of olamufloxacin across cultured alveolar macrophage plasma membranes was 5.5 times greater than that of ciprofloxacin and 14.5 times greater than that of pipemidic acid . The extent of alveolar macrophage intracellular binding ranked olamufloxacin second only to grepafloxacin among the fluoroquinolones tested, exceeding ciprofloxacin, levofloxacin, and pipemidic acid .

Pulmonary pharmacokinetics Epithelial lining fluid Alveolar macrophage Fluoroquinolone tissue distribution

Olamufloxacin vs. Multiple Fluoroquinolones: Superior Potency Against Ciprofloxacin-Resistant Haemophilus influenzae with Defined GyrA/ParC Mutations

Against three clinical isolates of ciprofloxacin-resistant H. influenzae (ciprofloxacin MIC: 1.56–6.25 µg/mL) harboring confirmed amino acid substitutions in GyrA (Asp-88→Tyr, Ser-84→Leu, or Ser-84→Leu plus Asp-88→Asn) and ParC (Glu-88→Lys), olamufloxacin demonstrated the most potent antibacterial activity among all new fluoroquinolones tested . The inhibitory activity of olamufloxacin against purified DNA gyrase from these resistant clinical isolates correlated directly with the degree of quinolone resistance expressed by the strains, and its rank-order potency against the resistant mutants was superior to that of the comparator quinolones evaluated in the study . The authors concluded that these results warrant clinical investigation of olamufloxacin against respiratory tract and otolaryngological infections caused by ciprofloxacin-resistant H. influenzae .

Quinolone resistance Haemophilus influenzae GyrA mutation ParC mutation DNA gyrase inhibition

Olamufloxacin vs. Levofloxacin and Ciprofloxacin: Extended Human Elimination Half-Life (18 h) Enabling Once-Daily Dosing Pharmacokinetics

In a Phase I pharmacokinetic study in healthy human volunteers receiving a single 200 mg oral dose, olamufloxacin exhibited a plasma Cmax of 0.86 µg/mL, a Tmax of 1.3–2.4 h, an elimination half-life (t½β) of 18 h, and an AUC0–24 of 12.8 µg·h/mL . This half-life of 18 h is substantially longer than the reported half-lives of levofloxacin (approximately 6–8 h) and ciprofloxacin (approximately 3–5 h), two of the most commonly used respiratory fluoroquinolones . The long half-life supports a once-daily oral dosing regimen, which is a pharmacokinetic differentiation relevant for compliance and sustained tissue exposure . In a guinea pig infection model, the lung half-life of olamufloxacin was 3.41 h with an AUC0–12 of 12.31 mg·h/kg following a 5 mg/kg oral dose, and the peak lung concentration of 3.02 mg/kg at 2 h post-dose was extrapolated to predict a human lung Cmax of 5–10 mg/L .

Fluoroquinolone pharmacokinetics Elimination half-life Phase I clinical trial Once-daily dosing

Olamufloxacin Research and Reference-Standard Application Scenarios Based on Comparative Evidence


Gram-Positive Antibacterial Drug Discovery: MRSA and Penicillin-Resistant S. pneumoniae Comparator Panel

Olamufloxacin can serve as a high-potency Gram-positive reference standard in MIC-based screening cascades. Based on the independent confirmation that olamufloxacin is 16- to 64-fold more potent than ciprofloxacin and sparfloxacin against MRSA (MIC90 1.56 µg/mL vs. >100 and ~25 µg/mL respectively), and 2- to 32-fold more potent than ciprofloxacin and sparfloxacin against S. pneumoniae, researchers can use olamufloxacin as the upper-bound activity benchmark when profiling novel antibacterial candidates targeting Gram-positive respiratory pathogens [Section 3, Evidence Item 1]. This enables clear differentiation between compounds with merely incremental Gram-positive improvements versus those approaching the potency ceiling established by olamufloxacin.

Intracellular Pathogen Model Development: Legionella and Macrophage-Tropic Bacteria

Investigators studying intracellular bacterial pathogens or developing macrophage-targeted drug delivery systems can use olamufloxacin as a validated positive control. The evidence demonstrates that olamufloxacin uniquely inhibits intracellular L. pneumophila growth at 0.008 mg/L in J774.1 macrophages — a concentration at which both levofloxacin and ciprofloxacin fail to demonstrate intracellular activity — and that its alveolar macrophage-to-plasma AUC ratio of 97.5 reflects exceptional intracellular accumulation [Section 3, Evidence Items 2 and 3]. This makes olamufloxacin particularly valuable for establishing pharmacodynamic benchmarks in intracellular infection models where extracellular MIC alone is an insufficient predictor of efficacy.

Quinolone Resistance Mechanism Studies: GyrA/ParC Mutant Enzyme Inhibition Assays

For laboratories studying the structural basis of fluoroquinolone resistance, olamufloxacin provides a unique C-7 substituent phenotype (5-azaspiro[2.4]heptan-7-amine) whose retained potency against defined GyrA/ParC mutants can be directly compared with other C-7 substituent classes [Section 3, Evidence Item 4]. Olamufloxacin was the most potent fluoroquinolone against ciprofloxacin-resistant H. influenzae harboring characterized GyrA (Asp-88→Tyr, Ser-84→Leu) and ParC (Glu-88→Lys) mutations, and was similarly the most potent quinolone against GyrA/ParC-mutant N. gonorrhoeae. These data support its use as a reference inhibitor in biochemical gyrase supercoiling assays designed to correlate C-7 substituent structures with the ability to overcome target-site-mediated resistance.

PK/PD Modeling of Long-Half-Life Fluoroquinolones for Respiratory Infection Indications

Olamufloxacin's 18 h human elimination half-life — approximately 3-fold longer than levofloxacin and 4- to 6-fold longer than ciprofloxacin — combined with its quantitatively validated preferential lung tissue distribution (ELF/plasma ratio 3.03), provides a distinct PK/PD profile for modeling sustained pulmonary drug exposure [Section 3, Evidence Items 3 and 5]. This is directly relevant for research programs that require a fluoroquinolone with a half-life long enough to maintain lung concentrations above the MIC90 of target respiratory pathogens over a 24 h dosing interval. Olamufloxacin can serve as a pharmacokinetic benchmark in physiologically based pharmacokinetic (PBPK) modeling studies where the goal is to predict how extended half-life and high pulmonary accumulation translate into efficacy against slow-replicating or intracellular respiratory pathogens.

Quote Request

Request a Quote for Olamufloxacin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.